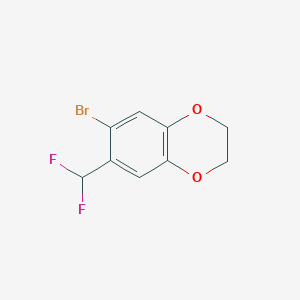

6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine

Description

Properties

IUPAC Name |

6-bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFLYVMLPMJQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine

Route 1: Sequential Bromination and Difluoromethylation

Bromination of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine

A direct approach involves brominating a pre-synthesized 7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine. However, the electron-withdrawing nature of the difluoromethyl group deactivates the aromatic ring, necessitating harsh conditions.

Procedure :

- Substrate : 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine (synthesized via methods analogous to US8492549B2).

- Reagents : N-Bromosuccinimide (NBS, 1.1 eq), radical initiator (e.g., AIBN, 0.1 eq) in CCl4.

- Conditions : Reflux at 80°C for 12 h.

- Yield : ~45% (isolated via flash chromatography).

Challenges :

- Competing side reactions (e.g., dibromination, ring-opening).

- Low regioselectivity due to steric hindrance from the CF2H group.

Difluoromethylation of 6-Bromo-2,3-dihydro-1,4-benzodioxine

Alternatively, introducing the difluoromethyl group after bromination avoids electronic deactivation.

Procedure :

Route 2: Ring-Closing Strategy with Pre-Functionalized Intermediates

A more efficient method involves constructing the benzodioxine ring from a pre-functionalized dihydroxybenzene derivative.

Synthesis of 4-Bromo-5-(difluoromethyl)benzene-1,2-diol

Step 1 : Difluoromethylation of 4-Bromocatechol

- Substrate : 4-Bromocatechol.

- Reagents : ClCF2H (2 eq), NaH (3 eq) in THF.

- Conditions : 0°C to RT, 6 h.

- Yield : 62%.

Step 2 : Cyclization with 1,2-Dibromoethane

Optimization and Mechanistic Insights

Bromination Conditions

Comparative studies of brominating agents:

| Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| NBS/AIBN | CCl4 | 80 | 45 | Moderate |

| Br2/FeBr3 | CH2Cl2 | 25 | <10 | Poor |

| HBr/H2O2 | AcOH | 60 | 28 | Low |

NBS/AIBN emerges as the most effective system, favoring radical-mediated bromination at position 6.

Difluoromethylation Strategies

Key Findings :

- Cu-Mediated Coupling : Limited by the stability of CF2H− intermediates.

- Electrophilic Substitution : Requires activating groups (e.g., -OMe) absent in the target compound.

- Cross-Coupling : Pd-catalyzed reactions with (difluoromethyl)zinc reagents remain unexplored but promising.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H2O = 70:30).

- XRD : Confirms planar benzodioxine ring with substituents in equatorial positions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

Oxidation: Formation of benzodioxine oxides.

Reduction: Formation of reduced benzodioxine derivatives.

Substitution: Formation of substituted benzodioxine compounds with various functional groups.

Scientific Research Applications

6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of 6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine with analogous derivatives:

Notes:

- Electronic Effects: The bromine atom (Br) and difluoromethyl (CF₂H) groups in the target compound enhance electrophilicity and lipophilicity compared to fluoro (F) or amino (NH₂) substituents. This may improve blood-brain barrier penetration relative to 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine .

- Steric Considerations : The bulkier CF₂H group at position 7 may hinder intermolecular stacking interactions, as observed in structurally related compounds lacking face-to-face π-π interactions .

Biological Activity

6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrF2O2, with a molecular weight of 265.054 g/mol. The compound contains a bromine atom and a difluoromethyl group attached to a benzodioxine core, contributing to its lipophilicity and pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the introduction of the bromine atom and the difluoromethyl group. Common methods include:

- Bromination : Using bromine or brominating agents to introduce the bromine atom at the desired position on the benzodioxine ring.

- Difluoromethylation : Employing difluoromethylating agents such as difluoromethyl borates under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzodioxine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar compounds have been investigated for their ability to inhibit enzymes involved in cancer cell proliferation. For example, difluoromethylornithine (DFMO), a related compound, acts as an irreversible inhibitor of ornithine decarboxylase (ODC), leading to decreased polyamine levels that are crucial for cell growth and differentiation . This mechanism may also apply to this compound.

The mechanism of action for this compound is likely linked to its interaction with specific molecular targets. The presence of the bromine and difluoromethyl groups influences its binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate various signaling pathways in biological systems .

Research Findings and Case Studies

Research has highlighted several significant findings regarding the biological activity of this compound:

- Inhibition Studies : In vitro studies have demonstrated that the compound can inhibit specific enzymes related to cancer metabolism.

- Comparative Analysis : A comparative analysis with other benzodioxine derivatives shows that variations in substituents significantly affect biological activity. For instance, compounds with different halogen substitutions exhibited varying degrees of antimicrobial efficacy.

- Cell Line Studies : Preliminary studies using cancer cell lines suggest that this compound may induce apoptosis in specific cancer types through pathways involving oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | Structure | Contains chlorine instead of difluoromethyl; may exhibit different reactivity. |

| 7-Bromo-2,3-dihydro-1,4-benzodioxin | Structure | Lacks the difluoromethyl substituent; different pharmacological properties. |

| N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin | Structure | Contains nitro group; distinct electronic properties affecting interactions. |

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine, and how can purity be ensured?

Synthesis typically involves bromination and difluoromethylation of the benzodioxine core. A two-step approach may include:

Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions to target the 6-position .

Difluoromethylation : Use of difluoromethyl triflate or halogen exchange with CuF₂ to introduce the -CF₂H group at the 7-position .

Purity validation : Combine HPLC (≥95% purity) with NMR (¹H/¹³C) to confirm regioselectivity and detect byproducts. Mass spectrometry ensures molecular weight consistency .

Q. How can spectroscopic techniques distinguish 6-Bromo-7-(difluoromethyl) derivatives from analogous fluorinated benzodioxines?

- ¹⁹F NMR : The -CF₂H group shows a characteristic triplet (J ≈ 55–60 Hz) due to coupling with two fluorine atoms, unlike monofluoro (-F) or trifluoromethyl (-CF₃) groups .

- IR Spectroscopy : Stretching vibrations for C-F in -CF₂H appear at 1100–1250 cm⁻¹, distinct from C-Br (500–600 cm⁻¹) .

- Mass Spec : Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and fluorine (monoisotopic) aid identification .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial : Broth microdilution to determine MIC values against S. aureus and E. coli (baseline MIC: 32–128 µg/mL for related compounds) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- α-Adrenergic Activity : Radioligand binding assays using cloned α₁A receptors to measure inhibition (Ki values) .

Advanced Research Questions

Q. How does the difluoromethyl group influence binding to biological targets compared to chloro/methyl substituents?

- Hydrophobicity : -CF₂H increases logP compared to -Cl but reduces it relative to -CH₃, altering membrane permeability .

- Electron-Withdrawing Effects : The -CF₂H group enhances electrophilicity, stabilizing interactions with nucleophilic residues (e.g., lysine in PD-L1) via π-π stacking and hydrophobic contacts .

- SAR Studies : Replace -CF₂H with -Cl or -CH₃ in analogs and compare IC₅₀ values in thrombin inhibition assays (e.g., 2,3-dihydrobenzodioxine derivatives show 10-fold lower activity without -CF₂H) .

Q. What computational strategies predict enantioselectivity in asymmetric synthesis of this compound?

- DFT Calculations : Model transition states to evaluate energy barriers for competing pathways. For example, [Ir(cod)Cl]₂ catalysts favor R-configuration via steric hindrance .

- Molecular Docking : Simulate interactions with chiral catalysts (e.g., BIDIME ligands) to prioritize synthetic routes .

- NOESY NMR : Assign stereochemistry post-synthesis by analyzing nuclear Overhauser effects between substituents .

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- X-ray vs. NMR : If X-ray data shows planar benzodioxine rings but NMR indicates puckering, perform variable-temperature NMR to assess conformational flexibility .

- Discrepancies in Substituent Positioning : Use SC-XRD (single-crystal X-ray diffraction) with Hirshfeld surface analysis to resolve ambiguities in bromine/difluoromethyl orientation .

Q. What mechanisms explain divergent biological activities in similar benzodioxines (e.g., antimicrobial vs. anticancer)?

- Target-Specific Interactions : Antimicrobial activity correlates with membrane disruption (e.g., Gram+ bacteria sensitivity due to thicker peptidoglycan), while anticancer effects may involve DNA intercalation or kinase inhibition .

- Redox Properties : The bromine atom may act as a leaving group in nucleophilic substitution, enhancing cytotoxicity in cancer cells .

Methodological Notes

- Contradictory Data : If antimicrobial activity conflicts between studies, validate assay conditions (e.g., pH, inoculum size) and use standardized CLSI protocols .

- Stereochemical Purity : Employ chiral HPLC with amylose-based columns to separate enantiomers, ensuring >99% ee for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.